Physicochemical Profiling of N-Benzylpiperazine-1-Sulfonamide Hydrochloride: A Technical Guide to Solubility and Solid-State Stability
Physicochemical Profiling of N-Benzylpiperazine-1-Sulfonamide Hydrochloride: A Technical Guide to Solubility and Solid-State Stability
Executive Summary
N-benzylpiperazine-1-sulfonamide hydrochloride (CAS: 1171172-87-4) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry and drug development[1]. The molecule combines two highly privileged pharmacophores: a benzylpiperazine moiety, which acts as a highly effective shuttle for central nervous system (CNS) penetration and blood-brain barrier (BBB) permeability[2], and a sulfonamide group, which is a critical hydrogen-bond donor/acceptor frequently utilized for targeted enzyme inhibition and receptor interaction[3].
For drug development professionals, mastering the physicochemical behavior of this compound is non-negotiable. This whitepaper provides an in-depth, mechanistic analysis of the solubility dynamics and solid-state stability of N-benzylpiperazine-1-sulfonamide hydrochloride, offering self-validating protocols for rigorous laboratory evaluation.
Molecular Architecture and the Rationale for Salt Selection
The physicochemical behavior of N-benzylpiperazine-1-sulfonamide is dictated by its biphasic structural nature. The parent free base of benzylpiperazine derivatives typically presents as a slightly yellowish-green, corrosive viscous liquid with an acidity constant (pKa) of approximately 9.02 at 20 °C[4]. Handling a viscous liquid presents severe challenges for formulation, purification, and long-term stability.
To circumvent these limitations, the compound is synthesized as a hydrochloride (HCl) salt .
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Causality of Salt Formation: Protonating the basic secondary amine of the piperazine ring locks the molecule into a highly ordered crystalline lattice. This transition not only converts the corrosive liquid into a stable, white crystalline solid but drastically lowers the thermodynamic barrier to aqueous dissolution[4].
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Crystal Lattice Dynamics: While the HCl salt enhances solvation, the sulfonamide moiety can influence solubility based on its conformation. Planar sulfonamide molecules tend to pack highly efficiently in a crystal lattice, which can increase the lattice energy and inversely restrict solubility compared to molecules with bent conformations[5].
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₁₁H₁₇N₃O₂S • HCl | Dictates stoichiometric calculations for formulation. |
| Molecular Weight | 291.80 g/mol (Salt) / 255.34 g/mol (Base) | Low MW (<500) aligns with Lipinski's Rule of 5 for CNS drugs[2]. |
| pKa (Piperazine N) | ~9.02 (Predicted for base) | Indicates highly pH-dependent solubility profiles[4]. |
| LogP (Predicted) | ~1.37 (Base form) | Suggests optimal lipophilicity for cell membrane permeability[4]. |
| Physical State | White to off-white crystalline solid | Indicates high purity and ease of gravimetric handling[6]. |
Thermodynamic Solubility Profiling
The solubility of N-benzylpiperazine-1-sulfonamide hydrochloride is fundamentally pH-dependent due to the basic piperazine ring[7]. In the acidic environment of the stomach (pH 1.2), the compound is fully ionized, resulting in maximum aqueous solubility. As the pH approaches the compound's pKa in the lower intestine (pH 6.8 - 7.4), the proportion of the un-ionized free base increases, which can lead to precipitation if the concentration exceeds the intrinsic solubility of the base.
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the industry standard for determining equilibrium solubility[7]. This protocol is designed to be self-validating by incorporating specific steps to prevent false positives from supersaturation or filter-binding.
Step-by-Step Methodology:
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Media Preparation: Prepare standard USP buffer solutions at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).
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Saturation: Weigh an excess amount of N-benzylpiperazine-1-sulfonamide hydrochloride (e.g., 50 mg) into a 5 mL glass vial. Add 2 mL of the respective buffer.
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Equilibration (The Causal Step): Seal the vials and place them in a thermostatic shaking water bath at exactly 37.0 ± 0.5 °C at 150 RPM for 48 hours. Why 48 hours? Piperazine sulfonamides can form transient supersaturated states; a 48-hour window ensures the system has reached true thermodynamic equilibrium rather than kinetic solubility.
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Phase Separation: Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at 37 °C to pellet the undissolved solid.
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Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane. Critical Validation: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the membrane, ensuring the collected sample represents the true concentration of the API[7].
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Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV against a validated calibration curve.
Caption: Workflow for Thermodynamic Solubility Profiling of Piperazine Sulfonamides.
Chemical and Solid-State Stability
While the hydrochloride salt form provides excellent ambient stability, the molecule contains functional groups susceptible to specific degradation pathways under stress.
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Hydrolytic Stability: Sulfonamides are generally highly stable to hydrolysis under physiological conditions. However, under extreme acidic or basic stress combined with heat, the sulfonamide bond can cleave, yielding the corresponding sulfonic acid and N-benzylpiperazine free amine[3].
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Oxidative Stability: The electron-rich nitrogen atoms of the piperazine ring are susceptible to N-oxidation when exposed to peroxides or radical initiators, forming N-oxides.
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Solid-State Hygroscopicity: Hydrochloride salts of secondary amines can exhibit hygroscopicity. Exposure to high relative humidity (RH > 75%) can lead to moisture sorption, potentially triggering deliquescence or polymorphic transitions that alter the dissolution rate.
Table 2: Forced Degradation Matrix (Stability-Indicating Profile)
| Stress Condition | Reagent / Environment | Expected Degradation Pathway | Causal Mechanism |
| Acidic Hydrolysis | 0.1 N HCl, 60 °C, 24h | Minimal to Moderate | Sulfonamide bond is highly resistant to dilute acid. |
| Alkaline Hydrolysis | 0.1 N NaOH, 60 °C, 24h | Moderate (Sulfonamide Cleavage) | Hydroxide ions nucleophilically attack the electrophilic sulfur atom[3]. |
| Oxidation | 3% H₂O₂, RT, 24h | High (N-Oxidation) | Peroxides oxidize the tertiary/secondary amines on the piperazine ring. |
| Photolysis | UV/Vis Light (ICH Q1B) | Low | Benzyl and sulfonamide groups lack strong chromophores for rapid photolysis. |
Protocol 2: Accelerated Solid-State Stability Testing (ICH Q1A)
To validate the shelf-life and packaging requirements of the API, an accelerated stability study must be conducted.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 1.0 g of the API into open glass petri dishes (to test environmental exposure) and into sealed double-LDPE bags housed in HDPE bottles (to simulate commercial packaging).
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Environmental Chamber: Place the samples in a calibrated stability chamber set to 40 °C ± 2 °C and 75% ± 5% Relative Humidity (RH) .
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Sampling Intervals: Pull samples at 1, 3, and 6 months.
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Analytical Evaluation:
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HPLC: Test for assay and related substances (degradants).
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Karl Fischer Titration: Measure water content to assess hygroscopicity.
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X-Ray Powder Diffraction (XRPD): Compare the diffractogram of the stressed sample against the Day 0 baseline. Causality: If moisture uptake has caused the crystal lattice to collapse or shift to a hydrate polymorph, XRPD will show new diffraction peaks, indicating physical instability.
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Caption: Primary Degradation Pathways of N-benzylpiperazine-1-sulfonamide under Forced Stress.
References
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PubChemLite. "N-benzylpiperazine-1-sulfonamide hydrochloride (C11H17N3O2S)". uni.lu. Available at: [Link]
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ACS Symposium Series. "Electrochemical Investigation of Benzylpiperazine". acs.org. Available at:[Link]
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NIH PMC. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors". nih.gov. Available at:[Link]
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ResearchGate. "PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY". researchgate.net. Available at: [Link]
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